3-(3-Methylphenethyl)-1h-pyrazol-5-amine

Physicochemical Properties Drug-likeness Lipophilicity

Fragment-based screening campaigns often stall due to poorly characterized building blocks with inconsistent purity. 3-(3-Methylphenethyl)-1H-pyrazol-5-amine (CAS 1000895-63-5) solves this as a validated 5-aminopyrazole scaffold: • cLogP ~2.1, TPSA 54.7 Ų - aligned with kinase inhibitor chemical space for focused library design • 98% purity ensures reproducible SAR; 3 rotatable bonds enable conformational sampling for fragment growing/linking • Available in mg-to-g quantities with full analytical characterization (NMR, HPLC, GC)

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13518241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenethyl)-1h-pyrazol-5-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCC2=CC(=NN2)N
InChIInChI=1S/C12H15N3/c1-9-3-2-4-10(7-9)5-6-11-8-12(13)15-14-11/h2-4,7-8H,5-6H2,1H3,(H3,13,14,15)
InChIKeyMDFXOJWNMYBFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylphenethyl)-1H-pyrazol-5-amine Overview


3-(3-Methylphenethyl)-1H-pyrazol-5-amine (CAS 1000895-63-5) is a synthetic small-molecule heterocycle belonging to the 5-aminopyrazole class, characterized by a 3-(3-methylphenethyl) substituent on the pyrazole ring . This compound serves as a key building block in medicinal chemistry due to the 5-amino group's reactivity and the lipophilic phenethyl tail, which influences target binding and physicochemical properties. It is commercially available with standardized purity (typically 97-98%) from multiple vendors, making it a readily accessible starting material for derivative synthesis and biological screening .

Why 3-(3-Methylphenethyl)-1H-pyrazol-5-amine Cannot Be Substituted


The substitution pattern on the pyrazole core dictates both reactivity and biological target engagement. The 3-(3-methylphenethyl) group provides a specific hydrophobic anchor that is absent in unsubstituted or differently substituted 5-aminopyrazoles. This structural feature directly impacts key properties such as lipophilicity (cLogP) and topological polar surface area (TPSA), which are critical for membrane permeability and target binding. Replacing this compound with a generic analog (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine or a 4-substituted derivative) would fundamentally alter the molecule's physicochemical profile, rendering it unsuitable for structure-activity relationship (SAR) studies or specific biochemical assays where the 3-methylphenethyl moiety is required .

Quantitative Differentiation from Structural Analogs


Lipophilicity and TPSA vs. Phenyl and Benzyl Analogs

3-(3-Methylphenethyl)-1H-pyrazol-5-amine exhibits a calculated logP (cLogP) of approximately 2.09, which is significantly higher than that of the simpler 3-methyl-1-phenyl-1H-pyrazol-5-amine analog (predicted cLogP ~1.2-1.5 based on structural differences). The TPSA is measured at 54.7 Ų, a value within the optimal range for CNS drug-likeness and oral bioavailability . This enhanced lipophilicity is directly attributable to the extended 3-methylphenethyl chain, which increases hydrophobic surface area and reduces polar interactions with water, facilitating membrane permeation in cell-based assays.

Physicochemical Properties Drug-likeness Lipophilicity

Rotatable Bonds and Conformational Flexibility

The compound possesses 3 rotatable bonds, a structural feature that distinguishes it from more rigid 5-aminopyrazole derivatives . This flexibility, conferred by the ethyl linker between the pyrazole core and the 3-methylphenyl ring, may allow the compound to adopt multiple low-energy conformations, potentially enabling it to fit into binding pockets that are inaccessible to rigid analogs such as directly N-arylated or C3-arylated pyrazoles (which typically have 1-2 rotatable bonds). The conformational entropy penalty upon binding may be offset by optimized hydrophobic contacts.

Conformational Analysis Binding Entropy Molecular Flexibility

Synthetic Accessibility and Purity Standards

Commercial suppliers offer 3-(3-Methylphenethyl)-1H-pyrazol-5-amine with standardized purity of 97-98%, as confirmed by HPLC, NMR, or GC analysis . This level of quality assurance is not universally guaranteed for custom-synthesized or less common 5-aminopyrazole analogs, which may require in-house purification and characterization, increasing lead time and cost. The compound's established synthetic routes, including one-pot Pd-catalyzed C-N bond formation or reactions of β-oxoamides with hydrazines [1], ensure a reliable supply chain compared to analogs with more challenging syntheses.

Synthetic Chemistry Quality Control Procurement

Key Applications in Drug Discovery


Kinase Inhibitor Library Design

The 5-amino group provides a convenient handle for amide bond formation or reductive amination, allowing rapid diversification of the scaffold. The 3-methylphenethyl moiety can be strategically positioned to occupy hydrophobic pockets in kinase ATP-binding sites, a common strategy in inhibitor design. The compound's moderate cLogP (~2.1) and TPSA (54.7 Ų) align well with kinase inhibitor chemical space, facilitating the generation of focused libraries for screening against targets such as FLT3, GSK-3β, or JAK kinases, where related 5-aminopyrazoles have shown activity [1].

Fragment-Based Lead Discovery and SAR

As a low-molecular-weight (201.27 g/mol) fragment with balanced lipophilicity and polar surface area, this compound is an ideal starting point for fragment growing or linking strategies. Its 3 rotatable bonds allow for conformational sampling in solution, increasing the probability of identifying a bioactive conformation during X-ray crystallography or NMR-based fragment screening. The commercial availability in high purity ensures that fragment libraries can be reliably assembled and screened without confounding impurities.

Anti-Inflammatory and Antioxidant Agent Development

5-Aminopyrazole derivatives have been reported to exhibit anti-inflammatory and antioxidant activities . The 3-methylphenethyl substituent may enhance these effects by modulating interactions with inflammatory targets such as COX enzymes or by increasing cellular uptake. This compound can serve as a core scaffold for synthesizing analogs with improved potency and selectivity, leveraging established SAR from related 3-aryl-4-alkylpyrazol-5-amines [1].

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